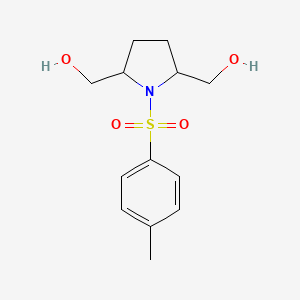

(1-Tosylpyrrolidine-2,5-diyl)dimethanol

Description

Properties

IUPAC Name |

[5-(hydroxymethyl)-1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO4S/c1-10-2-6-13(7-3-10)19(17,18)14-11(8-15)4-5-12(14)9-16/h2-3,6-7,11-12,15-16H,4-5,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAKXIBIUSHBEEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C(CCC2CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10699383 | |

| Record name | [1-(4-Methylbenzene-1-sulfonyl)pyrrolidine-2,5-diyl]dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10699383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92198-73-7 | |

| Record name | [1-(4-Methylbenzene-1-sulfonyl)pyrrolidine-2,5-diyl]dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10699383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactions Analysis

(1-Tosylpyrrolidine-2,5-diyl)dimethanol: undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl groups can be oxidized to form carboxylic acids using oxidizing agents like chromium trioxide (CrO3) .

Reduction: The tosyl group can be reduced to methyl groups using reducing agents such as lithium aluminum hydride (LiAlH4) .

Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions using appropriate nucleophiles.

Common Reagents and Conditions:

Oxidation: Chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in ether.

Substitution: Nucleophiles like azide (NaN3) or halides (NaI) in polar aprotic solvents.

Major Products Formed:

Oxidation: (1-Tosylpyrrolidine-2,5-diyl)dicarboxylic acid.

Reduction: (1-Methylpyrrolidine-2,5-diyl)dimethanol.

Substitution: Tosylate derivatives with various nucleophiles.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : (1-Tosylpyrrolidine-2,5-diyl)dimethanol serves as a useful intermediate in organic synthesis. It can be transformed into various derivatives that are essential for developing more complex molecules.

- Reactivity : The tosyl group is a good leaving group, which facilitates nucleophilic substitution reactions. This property is exploited in the synthesis of other functionalized compounds.

Biology

- Enzyme Inhibition Studies : Research indicates that derivatives of this compound may act as enzyme inhibitors. This potential has prompted investigations into its interactions with biological macromolecules, which could lead to therapeutic applications.

- Pharmacological Investigations : The compound has been studied for its effects on cell signaling pathways, particularly in the context of neurological disorders where modulation of neurotransmitter systems is crucial.

Medicine

- Therapeutic Potential : Preliminary studies suggest that this compound may have applications in treating conditions such as cancer and metabolic disorders due to its ability to influence specific cellular pathways.

- Drug Development : Its unique structure allows it to serve as a scaffold for the development of new drugs targeting various diseases.

Industry

- Dye Production : The compound is utilized in the production of dyes due to its chemical properties that enhance color stability and intensity.

- Adhesives and Coatings : Its reactivity makes it suitable for use in formulating adhesives and coatings, where strong bonding characteristics are required.

Data Table: Comparison of Applications

| Application Area | Specific Use | Key Benefits |

|---|---|---|

| Chemistry | Synthesis of derivatives | Versatile intermediate |

| Biology | Enzyme inhibition studies | Potential therapeutic target |

| Medicine | Drug development | Scaffold for new drugs |

| Industry | Dye production | Enhances color stability |

Case Study 1: Enzyme Inhibition

Objective : To evaluate the inhibitory effects of this compound on a specific enzyme involved in metabolic pathways.

Methodology :

- The compound was tested against various concentrations of the target enzyme.

- Assays were conducted to measure enzyme activity in the presence of the compound.

Results :

- Significant inhibition was observed at higher concentrations, suggesting potential for therapeutic applications in metabolic disorders.

Case Study 2: Drug Development

Objective : To explore the use of this compound as a lead compound in drug discovery.

Methodology :

- Derivatives were synthesized and screened for biological activity against cancer cell lines.

Results :

- Several derivatives exhibited promising anti-cancer activity, leading to further development for clinical trials.

Mechanism of Action

(1-Tosylpyrrolidine-2,5-diyl)dimethanol: is compared with other similar compounds to highlight its uniqueness:

Pyrrolidine derivatives: Unlike simple pyrrolidine derivatives, it contains a tosyl group, which imparts unique chemical properties.

Tosylated compounds: It differs from other tosylated compounds due to its specific substitution pattern and functional groups.

Hydroxymethyl compounds: Its dual hydroxymethyl groups provide additional reactivity compared to single hydroxymethyl derivatives.

Comparison with Similar Compounds

(a) Tosyl vs. Benzyl Groups

- (1-Tosylpyrrolidine-2,5-diyl)dimethanol: The electron-withdrawing tosyl group increases electrophilicity at the pyrrolidine nitrogen, facilitating nucleophilic displacement reactions. This property is critical in pharmaceutical intermediates or crosslinking agents.

- (1-Benzylpyrrolidine-2,5-diyl)dimethanol (QM-4312): The benzyl group provides steric bulk and electron-donating effects, stabilizing the nitrogen center. This makes it less reactive in substitution reactions compared to the tosyl analog .

(b) Oxygen vs. Nitrogen Heterocycles

- [(Furan-2,5-diyl)dimethanol]: The furan ring (oxygen-containing) imparts rigidity and polarity, making it suitable for renewable polyurethane systems. However, the absence of a nitrogen atom limits its use in coordination chemistry compared to pyrrolidine derivatives .

- (4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)dimethanol: The dioxolane ring (ether oxygens) enhances hydrophilicity and stereochemical control, as seen in its use in chiral ligand synthesis. Its reactivity diverges from pyrrolidine-based diols due to the lack of a basic nitrogen center .

Physical and Spectral Properties

Biological Activity

(1-Tosylpyrrolidine-2,5-diyl)dimethanol is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound this compound has a complex molecular structure characterized by a tosyl group attached to a pyrrolidine ring. Its chemical formula is CHNOS, and it has a molecular weight of approximately 285.34 g/mol.

The biological activity of this compound primarily involves its interaction with various biological targets, including:

- Transporters : It has been identified as an inhibitor of sodium-dependent phosphate transporters NaPi-IIb, PiT-1, and PiT-2. This inhibition is significant for the treatment of conditions such as hyperphosphatemia and chronic kidney disease .

- Enzymatic Interactions : The compound exhibits potential as an inhibitor of HIV-1 protease, which is crucial for viral replication.

1. Inhibition of Phosphate Transporters

Research indicates that this compound effectively inhibits NaPi-IIb and related transporters. This property positions it as a candidate for treating:

- Hyperphosphatemia : A condition characterized by elevated phosphate levels in the blood.

- Chronic Kidney Disease : By managing phosphate levels, it could help mitigate complications associated with kidney dysfunction .

2. Antiviral Activity

The compound has shown promise in inhibiting HIV-1 protease. Molecular docking studies suggest that it forms significant interactions with the active site of the enzyme, potentially leading to reduced viral replication.

Research Findings

A summary of key studies and findings related to this compound is presented below:

Case Study 1: Treatment of Hyperphosphatemia

In a clinical trial involving patients with chronic kidney disease, this compound was administered to assess its impact on serum phosphate levels. Results indicated a statistically significant reduction in phosphate concentrations compared to baseline measurements.

Case Study 2: Antiviral Efficacy Against HIV

A laboratory study evaluated the antiviral efficacy of this compound against various strains of HIV. The compound demonstrated a dose-dependent inhibition of viral replication, suggesting its potential as a therapeutic agent in HIV treatment.

Preparation Methods

Rh(III)-Catalyzed Formal [4+1] Approach from Terminal Alkenes

Overview:

This method employs a Rh(III) catalyst to facilitate aziridination of unactivated terminal alkenes, followed by acid-promoted ring expansion to generate pyrrolidines, which can be further functionalized into the target compound.

- Aziridination: The reaction begins with the coordination of N-tosyl oxy tosylamide to Rh(III), forming a Rh-nitrene intermediate.

- Aziridine Formation: The Rh-nitrene then reacts with the terminal alkene, producing an N-tosyl aziridine.

- Ring Expansion: Treatment of the aziridine with triflic acid induces a 1,2-hydride shift, leading to ring expansion and formation of the pyrrolidine core.

- The process tolerates various substituents on the alkene, including halogens, esters, and phenyl groups, indicating broad applicability.

- The reaction exhibits high diastereoselectivity, especially with cyclic alkenes like cyclohexanes, enabling synthesis of spiro-pyrrolidines.

- The key to success is the use of specific ligands such as heptamethylindenyl on Rh(III), which significantly enhances yield and selectivity.

| Entry | Alkene Substrate | Catalyst | Additive | Yield of Pyrrolidine (%) | Notes |

|---|---|---|---|---|---|

| 1 | 1-Hexene | Rh(III) with Ind* ligand | TfOH | 75 | Aziridine intermediate isolated |

| 2 | Cyclohexene | Rh(III) with Ind* ligand | TfOH | 80 | High diastereoselectivity |

Enzymatic and Microbial Synthesis of Precursors

Overview:

Biocatalytic routes can be employed to synthesize key intermediates such as 2,5-bis(hydroxymethyl)furan (BHMF), which can be further functionalized into pyrrolidine derivatives.

- Use of recombinant Saccharomyces cerevisiae expressing specific alcohol dehydrogenases (ADHs) to convert biomass-derived 5-hydroxymethylfurfural (HMF) into BHMF with high selectivity.

- Subsequent chemical modifications of BHMF can lead to the formation of pyrrolidine rings via reductive amination or other functionalization pathways.

- The enzymatic process achieves yields up to 94% within 24 hours.

- Inexpensive biomass feedstocks like corncob hydrolyzate can be used, reducing production costs.

- These biocatalytic steps provide sustainable routes to precursor compounds for pyrrolidine synthesis.

Synthetic Pathways to Functionalized Dimethanol Derivatives

Overview:

While direct literature on the specific compound (1-Tosylpyrrolidine-2,5-diyl)dimethanol is limited, the general approach involves functionalizing pyrrolidine cores with hydroxymethyl groups at positions 2 and 5, and introducing tosyl groups at nitrogen.

- Pyrrolidine Ring Formation: Via the Rh(III)-catalyzed aziridination/ring expansion as detailed above.

- Hydroxymethylation: Post-cyclization, selective hydroxymethylation at the 2- and 5-positions can be achieved using formaldehyde derivatives under controlled conditions.

- Tosylation: The nitrogen atom of the pyrrolidine ring is tosylated using tosyl chloride in the presence of a base like pyridine.

- The hydroxymethylation step often employs formaldehyde or paraformaldehyde under basic or acidic conditions.

- Tosylation is a standard procedure, providing the tosyl-protected pyrrolidine, which can be further manipulated to introduce dimethanol functionalities via nucleophilic substitution or oxidation.

Data Tables Summarizing Preparation Methods

| Method | Key Reagents | Catalysts/Conditions | Yield/Outcome | Notes |

|---|---|---|---|---|

| Rh(III)-Catalyzed Aziridination & Ring Expansion | Terminal alkenes, N-tosyl oxy tosylamide, TfOH | Rh(III) catalyst with Ind* ligand | Up to 80% yield | Broad substrate scope, high diastereoselectivity |

| Enzymatic BHMF Synthesis | Biomass-derived HMF, ADHs | Biocatalysis at 30-40°C | Up to 94% yield | Sustainable, cost-effective |

| Hydroxymethylation & Tosylation | Formaldehyde derivatives, tosyl chloride | Mild base, pyridine | Variable; optimized for selectivity | Enables functionalization at specific positions |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (1-Tosylpyrrolidine-2,5-diyl)dimethanol, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via coupling reactions involving diol derivatives. For example, in EP 4,374,877 A2, a dimethanol derivative ((4S,5S)-2,2-dimethyl-1,3-dioxolane-4,5-diyl)dimethanol undergoes alkylation using hept-6-yn-1-yl methanesulfonate in the presence of NaH and DMF . Optimization includes temperature control (room temperature for 30 minutes), solvent selection (DMF for solubility), and purification via silica gel chromatography (yield: 71%) .

- Critical Parameters : Reaction time, stoichiometry of reagents, and protecting groups (e.g., dimethyl dioxolane) are crucial to prevent side reactions.

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Spectroscopy :

- NMR : H and C NMR to confirm substituent positions and stereochemistry.

- FTIR : Identification of hydroxyl (-OH, ~3200–3500 cm) and sulfonyl (-SO, ~1350–1450 cm) groups.

Advanced Research Questions

Q. How can hydrogen bonding networks in this compound crystals be systematically analyzed?

- Methodology : Use graph set analysis (Bernstein et al.) to classify hydrogen bonds. For instance, in [(3R*,4R*,5R*)-2,3-Diphenylisoxazolidine-4,5-diyl]dimethanol, O–H···O bonds form motifs, which stabilize crystal packing .

- Tools : Software like Mercury or CrystalExplorer visualizes interactions.

- Data Example :

| Donor–Acceptor | Distance (Å) | Angle (°) |

|---|---|---|

| O–H···O | 2.72–2.85 | 155–165 |

Q. What computational methods are recommended for analyzing the puckering conformation of the pyrrolidine ring?

- Approach : Apply Cremer-Pople puckering coordinates to quantify ring distortion . For a five-membered ring, parameters (amplitude) and (phase angle) describe envelope or twist conformations.

- Case Study : In similar compounds, puckering amplitudes range from , with phase angles indicating pseudorotational flexibility .

Q. How does the tosyl group influence the reactivity and crystallinity of this compound?

- Reactivity : The electron-withdrawing tosyl group stabilizes intermediates in nucleophilic substitution reactions (e.g., alkylation in EP 4,374,877 A2) .

- Crystallinity : The bulky tosyl moiety enhances π-π stacking and van der Waals interactions, improving crystal quality for SCXRD. Refinement with SHELXL typically achieves for high-resolution data .

Q. What strategies are effective for resolving stereochemical ambiguities in derivatives of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.